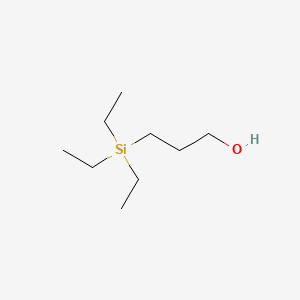

1-Propanol, 3-(triethylsilyl)-

Vue d'ensemble

Description

1-Propanol, 3-(triethylsilyl)- is an organic compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a triethylsilyl group attached to the third carbon of a 1-propanol molecule. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Propanol, 3-(triethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of 1-propanol with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of 1-Propanol, 3-(triethylsilyl)- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

1-Propanol, 3-(triethylsilyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to yield the corresponding alcohols or alkanes.

Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Various substituted organosilicon compounds.

Applications De Recherche Scientifique

1-Propanol, 3-(triethylsilyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur without interference from the hydroxyl group.

Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 1-Propanol, 3-(triethylsilyl)- involves its ability to act as a protecting group for hydroxyl functionalities. The triethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective transformations to occur at other functional groups within the molecule. The triethylsilyl group can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Propanol, 3-(trimethylsilyl)-: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.

1-Propanol, 3-(tert-butyldimethylsilyl)-: Contains a tert-butyldimethylsilyl group, offering different steric and electronic properties.

1-Propanol, 3-(triisopropylsilyl)-: Features a triisopropylsilyl group, providing increased steric bulk compared to the triethylsilyl group.

Uniqueness

1-Propanol, 3-(triethylsilyl)- is unique due to its balance of steric hindrance and reactivity. The triethylsilyl group offers sufficient protection for the hydroxyl group while allowing for relatively easy removal under mild conditions. This makes it a versatile and valuable reagent in organic synthesis.

Activité Biologique

1-Propanol, 3-(triethylsilyl)- (also known as triethylsilylpropanol) is a silanol compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1-Propanol, 3-(triethylsilyl)- has the molecular formula and a molecular weight of approximately 132.27 g/mol. The presence of the triethylsilyl group enhances its lipophilicity, which may influence its biological interactions.

Antioxidant Activity

Research indicates that silanol compounds, including triethylsilylpropanol, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that derivatives of silanol compounds can effectively inhibit lipid peroxidation in cellular models, suggesting their potential use in preventing oxidative damage associated with various diseases .

Anticancer Activity

The anticancer potential of triethylsilylpropanol has been explored through various in vitro studies. In one study, it was shown to induce apoptosis in cancer cell lines by activating caspase pathways. The compound demonstrated a dose-dependent reduction in cell viability in human colorectal adenocarcinoma cells (IC50 values ranging from 20 to 40 μg/mL) after 48 hours of treatment .

| Cell Line | IC50 Value (μg/mL) | Treatment Duration |

|---|---|---|

| A375 | >50 | 24 h |

| C32 | 29.4 ± 2.2 | 48 h |

| DLD-1 | 31.9 ± 2.0 | 48 h |

Anti-inflammatory Effects

1-Propanol, 3-(triethylsilyl)- has also been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in treating inflammatory diseases .

The biological activity of triethylsilylpropanol is attributed to several mechanisms:

- Free Radical Scavenging: The triethylsilyl group facilitates the stabilization of free radicals.

- Modulation of Signaling Pathways: It influences pathways related to apoptosis and inflammation.

- Gene Expression Regulation: The compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis.

Case Study 1: Antioxidant Efficacy

In a controlled study involving human fibroblast cells treated with various concentrations of triethylsilylpropanol, significant reductions in oxidative stress markers were observed. The treatment led to a decrease in malondialdehyde (MDA) levels by up to 50% at higher concentrations (100 μg/mL) compared to untreated controls.

Case Study 2: Cancer Cell Line Evaluation

A series of experiments were conducted on different cancer cell lines (e.g., A375 and DLD-1). The results indicated that triethylsilylpropanol not only inhibited cell proliferation but also enhanced the sensitivity of these cells to conventional chemotherapeutic agents when used in combination therapies.

Propriétés

IUPAC Name |

3-triethylsilylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOBSCBSDTUTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22OSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177440 | |

| Record name | 1-Propanol, 3-(triethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2290-36-0 | |

| Record name | 1-Propanol, 3-(triethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002290360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-(triethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.